molecular formula C12H11NO2 B562851 Carbaryl-d7 CAS No. 362049-56-7

Carbaryl-d7

Cat. No.: B562851
CAS No.: 362049-56-7
M. Wt: 208.26 g/mol
InChI Key: CVXBEEMKQHEXEN-CFWCETGYSA-N
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Description

Carbaryl-d7: is a deuterated form of carbaryl, a carbamate insecticide. The compound is primarily used as an internal standard for the quantification of carbaryl in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in isotope dilution techniques for precise quantification.

Mechanism of Action

Target of Action

Carbaryl-d7, like its parent compound Carbaryl, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it is responsible for the degradation of the neurotransmitter acetylcholine .

Mode of Action

This compound disrupts the normal functioning of the nervous system by adding a carbamyl moiety to the active site of the AChE enzyme . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine at synaptic junctions . The surplus acetylcholine results in overstimulation of the nervous system, causing uncontrolled movement, paralysis, and possible death .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathways in the nervous system . The buildup of acetylcholine at the synapses disrupts the normal transmission of nerve impulses. This disruption can lead to a range of downstream effects, including uncontrolled muscle movements and potential neurotoxicity .

Pharmacokinetics

Carbaryl is known to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to an excess of acetylcholine in the nervous system . This excess can cause a range of cellular effects, including uncontrolled muscle movements, paralysis, and potential neurotoxicity . In addition, this compound, like Carbaryl, may have immunotoxic effects, altering the immune response and potentially leading to hypersensitivity reactions, autoimmune diseases, and cancers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of organic carbon in the environment can influence Carbaryl’s sorption, affecting its availability and toxicity . Furthermore, the widespread use of Carbaryl and presumably this compound in various environments, including agriculture, homes, and veterinary medicine, can lead to broad exposure and potential ecological and health impacts .

Biochemical Analysis

Biochemical Properties

Carbaryl-d7, like its unlabeled counterpart, acts as an inhibitor of acetylcholinesterase (AChE), preventing the buildup of acetylcholine . This interaction with AChE is crucial to its function as an insecticide .

Cellular Effects

This compound, through its inhibition of AChE, can have significant effects on cell function. By preventing the breakdown of acetylcholine, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to AChE, inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter, which can then influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound, as a carbamate insecticide, is likely involved in metabolic pathways related to the metabolism of acetylcholine . It could interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on various factors, including any transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function would depend on various factors, including any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbaryl-d7 is synthesized by introducing deuterium atoms into the carbaryl molecule. The process typically involves the reaction of deuterated naphthol with methyl isocyanate. The reaction conditions include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and deuterium incorporation, often achieving a purity of ≥99% deuterated forms .

Chemical Reactions Analysis

Types of Reactions: Carbaryl-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification
Carbaryl-d7 serves as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterated compound allows for more accurate quantification of carbaryl in complex matrices by compensating for variations in sample preparation and instrument response. This application is crucial in pesticide residue analysis in food and environmental samples .

Case Study: Pesticide Analysis in Cannabis Products
In a study examining pesticide residues in cannabis brownies, this compound was utilized to improve the accuracy of quantifying carbaryl levels. The method demonstrated high sensitivity and specificity, confirming the effectiveness of using deuterated compounds in complex biological matrices .

Environmental Toxicology

Impact on Aquatic Life
Research has indicated that carbaryl, including its isotopically labeled form this compound, affects aquatic organisms such as zebrafish (Danio rerio). Studies have shown that exposure to carbaryl leads to morphological changes and increased cell death in embryos. The use of this compound in these studies helps trace metabolic pathways and understand the compound's fate in aquatic environments .

Case Study: Zebrafish Developmental Toxicity
A study focused on the developmental effects of carbaryl on zebrafish embryos revealed significant morphological defects and increased neuronal cell death at varying concentrations. The research highlighted the importance of using labeled compounds like this compound to differentiate between the parent compound and its metabolites during toxicity assessments .

Surface Chemistry Studies

Binding Interactions with Silica Surfaces
this compound has been employed in molecular dynamics simulations to study its binding interactions with silica surfaces. The vibrational spectra obtained from surface-specific techniques provide insights into the orientation and binding mechanisms of carbamate pesticides on solid substrates. This information is vital for understanding how these pesticides behave in soil and sediment environments .

Data Table: Vibrational Frequencies of this compound

Vibrational Frequency (cm⁻¹)Vibrational Mode Assignment
2870.70 ± 0.20N-CH₃ (symmetric stretch)
2936.26 ± 0.20Fermi Resonance
3061.74 ± 1.88Aromatic C-H (homodyne SFG)

The spectral data indicates that the unique characteristics of this compound allow researchers to discern specific molecular interactions at interfaces, contributing to a deeper understanding of pesticide behavior under various environmental conditions .

Ecotoxicological Research

Effects on Non-target Organisms
Studies have utilized this compound to evaluate its ecotoxicological effects on non-target organisms such as algae and duckweed. These studies assess the impact of carbaryl concentrations on growth and biomass reduction, providing critical data for risk assessment related to agricultural practices .

Case Study: Ecotoxicological Endpoint Assessment
A comprehensive review summarized effects observed in green algae and duckweed exposed to varying concentrations of carbaryl. The findings indicated significant reductions in biomass, emphasizing the need for careful monitoring of pesticide usage to mitigate ecological risks .

Comparison with Similar Compounds

    Carbaryl: The non-deuterated form of carbaryl-d7, used as an insecticide.

    Carbofuran: Another carbamate insecticide with similar acetylcholinesterase inhibition properties.

    Aldicarb: A highly toxic carbamate insecticide with a similar mechanism of action.

Uniqueness of Carbaryl-d7: Carbaryl-d7 is unique due to its deuterium incorporation, making it an ideal internal standard for analytical methods. This isotopic labeling allows for precise quantification and differentiation from non-deuterated carbaryl in complex mixtures .

Biological Activity

Carbaryl-d7 is a deuterated form of the insecticide carbaryl, which belongs to the carbamate class of pesticides. This compound is widely used in agricultural practices for pest control due to its neurotoxic effects on insects. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy, as well as its environmental impact.

This compound, like its parent compound, functions primarily as an acetylcholinesterase (AChE) inhibitor. The mechanism involves the carbamylation of the serine hydroxyl group in the active site of AChE, leading to an accumulation of acetylcholine (ACh) at synapses. This overstimulation can result in neurotoxic effects, including convulsions and respiratory failure at high exposure levels . The binding process is reversible, allowing for rapid recovery of AChE activity after acute exposure, which differentiates it from more persistent organophosphate insecticides .

Pharmacokinetics and Metabolism

Research indicates that this compound is rapidly absorbed through the gastrointestinal tract, with peak concentrations in tissues occurring shortly after administration. Dermal absorption is slower but significant, with studies showing a maximum absorption rate of approximately 12.7% from formulations . The primary metabolite identified in biological samples is 1-naphthol, which undergoes extensive enterohepatic recirculation and is excreted primarily through urine .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Absorption Rate85%
Peak Tissue Concentration15 minutes post-dose
Dermal Absorption Rate12.7%
Half-life of AChE Inhibition1.7 hours

Toxicological Effects

The toxicological profile of this compound reveals significant neurotoxic potential due to its ability to inhibit AChE. A study demonstrated that exposure to carbaryl leads to various symptoms such as nausea, dizziness, and confusion, which can escalate to severe neurological effects with high doses .

Case Study: Exposure Reconstruction

A notable case study utilized the Cumulative and Aggregate Risk Evaluation System (CARES) model to reconstruct exposure scenarios for individuals exposed to carbaryl. The study highlighted the importance of urine flow rates and timing in accurately assessing biomarker concentrations related to short half-life chemicals like this compound . This model provided insights into population-level intake doses and emphasized the need for precise biomonitoring techniques.

Environmental Impact

This compound's environmental fate has been assessed through various studies that indicate low risks associated with its use when applied according to safety guidelines. The Environmental Protection Agency (EPA) has concluded that risks to human health and ecosystems are minimal under regulated conditions . However, concerns remain regarding its potential impact on non-target species and aquatic environments.

Comparative Analysis with Other Pesticides

Research comparing carbaryl with other N-methyl carbamate pesticides demonstrates varying degrees of toxicity and AChE inhibition. For instance, studies have shown that while carbaryl exhibits significant neurotoxic effects, other compounds like methomyl and aldicarb present different toxicity profiles based on their chemical structures and metabolic pathways .

Table 2: Comparative Toxicity Profiles

PesticideAChE Inhibition (IC50)Acute Toxicity Level
CarbarylModerate (varies by formulation)Moderate
MethomylHighHigh
AldicarbLowModerate

Properties

IUPAC Name

(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXBEEMKQHEXEN-CFWCETGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(=O)NC)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661853
Record name (~2~H_7_)Naphthalen-1-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362049-56-7
Record name 1-Naphthalenyl-2,3,4,5,6,7,8-d7N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362049-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_7_)Naphthalen-1-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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